molecular formula C26H23BO3 B15199762 4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane

Cat. No.: B15199762
M. Wt: 394.3 g/mol
InChI Key: ZDKSYLOIQNGCDF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. The phenanthrobenzofuran moiety adds to its structural complexity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrobenzofuran derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrobenzofuran halides react with boronic acids or esters in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(naphthyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(anthracenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane is unique due to the presence of the phenanthrobenzofuran moiety, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C26H23BO3

Molecular Weight

394.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(10-oxapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-8-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C26H23BO3/c1-25(2)26(3,4)30-27(29-25)22-11-7-10-19-21-14-17-13-12-16-8-5-6-9-18(16)20(17)15-23(21)28-24(19)22/h5-15H,1-4H3

InChI Key

ZDKSYLOIQNGCDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C=C5C(=C4)C=CC6=CC=CC=C65

Origin of Product

United States

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